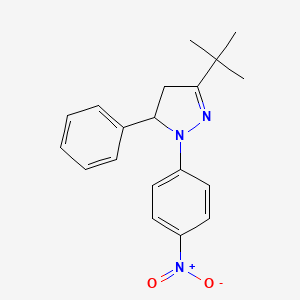

3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecular structure of pyrazoles is characterized by a five-membered ring with two nitrogen atoms. The presence of the tert-butyl, phenyl, and nitrophenyl groups will impact the overall structure and properties of the molecule .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including reactions with electrophiles at the nitrogen atoms, reactions with nucleophiles at the carbon between the nitrogen atoms, and reactions at the phenyl rings .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound will depend on the specific groups attached to the pyrazole ring. For example, the nitrophenyl group is likely to make the compound more reactive .Aplicaciones Científicas De Investigación

Hydrogen-Bonded Supramolecular Structures

- Hydrogen-Bonded Structures in Derivatives : Compounds similar to 3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole exhibit interesting hydrogen-bonded supramolecular structures. For instance, some analogs form hydrogen-bonded chains and sheets with varying architectures, demonstrating the potential of these compounds in studying supramolecular chemistry (Castillo et al., 2009).

Molecular and Crystal Structure Analysis

- Crystal and Molecular Structure Insights : Studies on compounds structurally related to 3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole provide insights into their crystal and molecular structures. For instance, the analysis of 1-o-nitrophenyl-3-methyl-5-tert-butylpyrazole revealed details about bond distances, angles, and molecular packing, which are essential for understanding the physical properties of these compounds (Bovio, 1983).

Hydrogen Bonding and Molecular Aggregation

- Molecular Dimer Formation : Research indicates that certain derivatives of 3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole can form molecular dimers through hydrogen bonding. This is evident in derivatives like 3,5-diaryl-1H-pyrazoles, which form dimers in solution via intermolecular hydrogen bonds (Zheng et al., 2010).

Synthesis and Characterization

- Synthesis and Characterization of Derivatives : The synthesis and characterization of new derivatives related to 3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole are crucial for expanding the application of these compounds. For example, some derivatives have been synthesized and characterized using techniques like X-ray crystal structure analysis, highlighting their potential in material science and pharmaceutical research (Wang et al., 2013).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to target the p38 mitogen-activated protein kinase (p38 mapk) pathway . The p38 MAPK pathway plays a crucial role in inflammatory responses and is a key regulator of proinflammatory mediators .

Mode of Action

It’s worth noting that similar compounds have shown inhibitory activity against the p38 mapk pathway . They bind to the ATP-binding site of the kinase, thereby inhibiting its activity .

Biochemical Pathways

The compound likely affects the p38 MAPK pathway, given the reported activity of similar compounds . This pathway plays a significant role in the regulation of cytokines and inflammatory mediators. Inhibition of this pathway can lead to reduced production of these mediators, potentially alleviating inflammatory responses .

Result of Action

Inhibition of the p38 mapk pathway, as seen with similar compounds, can lead to reduced production of proinflammatory mediators, potentially alleviating inflammatory responses .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-tert-butyl-2-(4-nitrophenyl)-3-phenyl-3,4-dihydropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-19(2,3)18-13-17(14-7-5-4-6-8-14)21(20-18)15-9-11-16(12-10-15)22(23)24/h4-12,17H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYDDKFMZJNEHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(C1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-tert-butyl-1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-fluorobenzyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2436520.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2436521.png)

![3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2436523.png)

![7-[(4-Chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B2436527.png)

![6-(4-Chlorophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2436534.png)